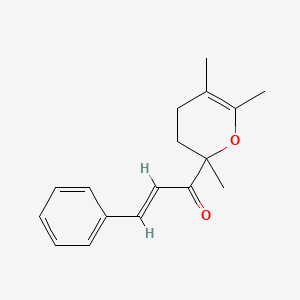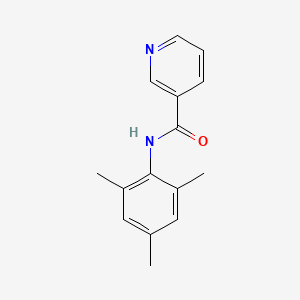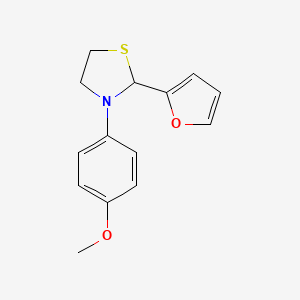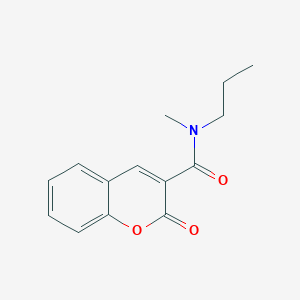![molecular formula C20H27N5O3S B5375345 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5375345.png)
4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine, also known as MPS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it an interesting subject for further research.
Mecanismo De Acción
The mechanism of action of 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine involves the binding of the compound to PDE5, which results in the inhibition of this protein's activity. This leads to an increase in the levels of a molecule called cGMP, which is involved in the regulation of blood flow. By increasing cGMP levels, 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to have a vasodilatory effect, which can be useful in the treatment of certain cardiovascular disorders.
Biochemical and Physiological Effects:
4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to have a wide range of biochemical and physiological effects. In addition to its vasodilatory effect, 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has also been found to have anti-inflammatory and antioxidant properties. These properties make 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine in lab experiments is its specificity for PDE5. This allows researchers to study the role of this protein in various physiological processes with a high degree of accuracy. However, one limitation of using 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine. One area of interest is the use of 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine in the treatment of cardiovascular disorders, such as hypertension and heart failure. Additionally, 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine may have potential as a treatment for various inflammatory and oxidative stress-related disorders, such as asthma and chronic obstructive pulmonary disease. Further research is needed to fully explore the potential of 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine in these and other areas.
Métodos De Síntesis
The synthesis of 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine involves the reaction of 4-(4-chloro-1-piperazinyl)-2-(1-piperidinyl)pyrimidine with 3-methoxybenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine as a tool to study the role of certain proteins in the body. 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to bind to a specific protein, known as PDE5, which is involved in the regulation of blood flow. By studying the interaction between 4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine and PDE5, researchers hope to gain a better understanding of the role of this protein in various physiological processes.
Propiedades
IUPAC Name |
4-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-28-17-6-5-7-18(16-17)29(26,27)25-14-12-23(13-15-25)19-8-9-21-20(22-19)24-10-3-2-4-11-24/h5-9,16H,2-4,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXLEYYLQAZJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)


![N-benzyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5375301.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5375305.png)
![methyl 4-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B5375308.png)

![6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375339.png)
![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)
![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)
![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5375385.png)